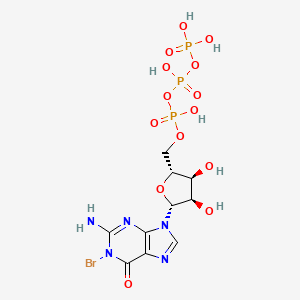

8-Bromoguanosine triphosphate

Description

Contextualization as a Guanosine (B1672433) Triphosphate (GTP) Analog in Biochemical Systems

8-Br-GTP is widely recognized as a synthetic analog of guanosine triphosphate (GTP). ebiohippo.com In this capacity, it mimics the natural substrate of various GTP-binding proteins, also known as GTPases, and other nucleotide-dependent enzymes. The key distinction of 8-Br-GTP lies in the substitution of a hydrogen atom with a bromine atom at the C8 position of the guanine (B1146940) ring. This modification induces a significant conformational preference for the syn orientation of the glycosidic bond, where the base is positioned over the sugar ring, in contrast to the typical anti conformation of natural guanosine. medchemexpress.comoup.com This fixed conformation allows researchers to probe the specific stereochemical requirements of the nucleotide-binding pockets of enzymes.

This analog is particularly useful for studying processes regulated by GTP, such as signal transduction, protein synthesis, and cytoskeletal dynamics. sapphirebioscience.com For instance, it has been instrumental in elucidating the mechanisms of microtubule assembly, where GTP binding to tubulin is a critical step. sapphirebioscience.com By competing with GTP for binding sites, 8-Br-GTP can act as a competitive inhibitor, allowing for the detailed characterization of enzyme kinetics and the identification of structural differences in the GTP-binding pockets of various proteins. nih.govresearchgate.net

Historical Development and Initial Characterization of 8-Bromoguanosine (B14676) Triphosphate

The initial synthesis and characterization of 8-bromoguanosine derivatives date back to the early 1970s. These early studies laid the groundwork for the use of 8-Br-GTP as a tool in biochemistry. For example, research published in 1971 explored the stereochemical requirements of Escherichia coli ribonucleic acid polymerase by examining its interaction with conformationally restricted ribonucleoside 5'-triphosphates, including 8-bromoguanosine triphosphate. biolog.de Another study from the same year investigated the effect of various guanosine 5'-triphosphate analogues, including 8-Br-GTP, on protein synthesis. biolog.de

The synthesis of 8-bromoguanosine and its phosphorylated derivatives, including the triphosphate form, often involves the bromination of guanosine followed by phosphorylation steps. liverpool.ac.uknih.govacs.org Over the years, synthetic methods have been refined to improve yield and purity. The characterization of these compounds typically involves techniques such as UV absorption, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and conformational properties. nih.gov These early investigations were pivotal in establishing 8-Br-GTP as a valuable reagent for probing the function of GTP-dependent systems.

Fundamental Role in Mechanistic Studies of Nucleotide-Dependent Processes

8-Br-GTP has become a fundamental tool for dissecting the intricate mechanisms of a wide array of nucleotide-dependent processes. Its ability to act as a competitive inhibitor has been particularly valuable in studying the GTPase activity of various proteins. A notable example is its use in investigating the bacterial cell division protein FtsZ. medchemexpress.comnih.govmedchemexpress.com Studies have shown that 8-Br-GTP acts as a competitive inhibitor of both FtsZ polymerization and its GTPase activity. nih.govresearchgate.net This inhibition is selective, as 8-Br-GTP does not significantly affect the polymerization of tubulin, the eukaryotic homolog of FtsZ, highlighting structural differences in their respective GTP-binding sites. nih.govresearchgate.net

Furthermore, 8-Br-GTP has been employed to study signal transduction pathways involving cyclic GMP (cGMP), a second messenger derived from GTP. While distinct from 8-Br-GTP, the related compound 8-bromo-cyclic GMP is used to activate cGMP-dependent protein kinases and study their downstream effects on processes like smooth muscle relaxation and ion channel regulation. nih.govwikipedia.orgnih.govpnas.org The insights gained from using 8-Br-GTP and its derivatives have been crucial for understanding the molecular basis of cellular regulation and for identifying potential targets for therapeutic intervention.

Research Findings on this compound

| Protein Target | Organism | Effect of 8-Br-GTP | Ki Value (μM) | Reference |

| FtsZ | Bacteria | Competitive inhibitor of polymerization and GTPase activity. | 31.8 ± 4.1 | nih.govresearchgate.net |

| Tubulin | Eukaryotes | Does not inhibit polymerization. | Not applicable | nih.gov |

| RNA Polymerase | Escherichia coli | Interaction with conformationally restricted triphosphate. | Not reported | biolog.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGZIRXCAZYFU-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN5O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177777 | |

| Record name | 8-Bromoguanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23197-98-0 | |

| Record name | 8-Bromoguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023197980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromoguanosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Bromoguanosine Triphosphate

Chemical Synthesis Pathways for 8-Bromoguanosine (B14676) Triphosphate

The creation of 8-Bromoguanosine triphosphate (8-Br-GTP) relies on established and optimized chemical procedures. These methods are crucial for producing the necessary quantities of this analog for various biochemical and molecular biology applications.

Optimized Yoshikawa Procedure for Nucleoside Phosphorylation

A foundational method for the synthesis of nucleoside 5'-monophosphates, including the precursor to 8-Br-GTP, is the Yoshikawa procedure. rsc.orgnih.gov This process involves the selective phosphorylation of the 5'-hydroxyl group of an unprotected nucleoside. Over time, this procedure has been optimized to improve yields and purity.

The optimized Yoshikawa procedure for preparing 8-bromoguanosine 5'-monophosphate (8-bromo GMP) and subsequently 8-bromo GTP is often carried out in acetonitrile (B52724) with proton sponge as the base. rsc.org This approach has been shown to cleanly produce the desired phosphorylated products. rsc.org The general principle involves reacting the nucleoside with a phosphorylating agent like phosphoryl chloride (POCl₃) in an appropriate solvent.

Further improvements to phosphorylation methods, inspired by the Yoshikawa and Ludwig approaches, have focused on optimizing reaction parameters such as solvent, the nucleophilicity of the pyrophosphate, reaction time, and temperature. researchgate.net For instance, decreasing the reaction temperature to as low as -15°C and extending the reaction time can enhance the selectivity of the phosphorylation, leading to purer products that may not require extensive purification like high-performance liquid chromatography (HPLC). researchgate.net

Strategies for Introducing the Triphosphate Moiety

Once the 5'-monophosphate is synthesized, the next critical step is the introduction of the triphosphate moiety. A common and effective method is the one-pot, three-step phosphorylation protocol. This involves the initial 5'-phosphorylation of the unprotected nucleoside with POCl₃ in a solvent like anhydrous trimethyl phosphate (B84403). csic.es

Following the monophosphorylation, the intermediate is reacted in situ with a pyrophosphate source, such as tri-n-butylammonium pyrophosphate, in a suitable solvent like dimethylformamide (DMF) to yield the desired nucleoside triphosphate. rsc.orgresearchgate.net This one-pot synthesis is valued for its efficiency and convenience. csic.es

Advanced C8-Modification Strategies for Guanosine (B1672433) Triphosphate Analogs

The C8 position of guanosine and its nucleotide analogs is a prime target for chemical modification to generate novel molecular tools. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for 8-Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the 8-arylation of guanosine triphosphate analogs. rsc.orgnih.govnih.gov This reaction typically involves the coupling of a halogenated nucleoside, such as this compound, with an arylboronic acid in the presence of a palladium catalyst. rsc.orgnih.gov

Key to the success of these reactions on unprotected nucleotides is the use of aqueous reaction media and water-soluble ligands for the palladium catalyst. rsc.orgnih.gov A common catalytic system consists of a palladium(II) salt, like palladium acetate (B1210297) (Pd(OAc)₂), and a water-soluble phosphine (B1218219) ligand, such as triphenylphosphine-3,3',3''-trisulfonate (TPPTS). rsc.orgnih.govoup.com The reaction conditions, including pH and temperature, must be carefully controlled to ensure efficient coupling while preventing the degradation of the nucleotide, particularly the sensitive triphosphate chain and, in some cases, the N7-methylguanosine moiety in cap analogs. nih.govacs.org For instance, while efficient coupling often occurs at a pH greater than 8, which helps stabilize the triphosphate, higher temperatures and basic conditions can lead to the opening of the imidazole (B134444) ring of N7-methylated guanosine. nih.govacs.org

Table 1: Conditions for Suzuki-Miyaura Coupling of 8-Bromoguanosine Derivatives

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Bromoguanosine | Pd(OAc)₂ / TPPTS | Na₂CO₃ | Water | 80-120 °C | High | rsc.org |

| 8-Bromo GMP/GTP | Na₂Cl₄Pd / TPPTS | Na₂CO₃ | Water | Not specified | Good | rsc.org |

| 8-Bromoguanosine | Pd(OAc)₂ / TXPTS | Not specified | Not specified | Room Temp | 40% (18h) | nih.gov |

Note: This table is a representation of typical conditions and yields may vary based on specific reactants and reaction times.

Synthesis of Diversely Substituted 8-Modified Guanosine Triphosphate Derivatives

Beyond arylation, the C8 position of guanosine triphosphate can be functionalized with a wide range of substituents to create a diverse library of analogs for various biological investigations. These modifications can alter the analog's properties, such as its conformation (syn vs. anti) and its interaction with enzymes. medchemexpress.com

Methods for introducing these diverse groups include:

Nucleophilic Aromatic Substitution: Starting with 8-bromoguanosine, nucleophilic substitution can be used to introduce alkoxy and alkylamino groups. csic.es For example, refluxing 8-bromoguanosine with the corresponding amine can yield 8-alkylaminoguanosines in good yields. csic.es

Sonogashira Coupling: This palladium-catalyzed reaction is effective for introducing alkyne substituents at the C8 position. mdpi.com

Other Cross-Coupling Reactions: The Liebeskind-Srogl cross-coupling offers another avenue for C-C bond formation. researchgate.net

These synthetic strategies have enabled the creation of a variety of 8-modified GTP analogs, including those with methyl, t-butyl, iodo, chloro, methoxy, alkylamino, and phenyl substituents. csic.es

Enzymatic Approaches for the Synthesis of Modified 5′ mRNA Caps (B75204) Incorporating GTP Analogs

In addition to purely chemical synthesis, enzymatic methods provide a powerful and often highly specific means of incorporating modified GTP analogs, such as 8-Br-GTP, into the 5' end of messenger RNA (mRNA) to form a "cap" structure. nih.govresearchgate.net This cap is crucial for mRNA stability and translation. nih.govplos.org

Capping enzymes, such as the one derived from the vaccinia virus, can utilize a variety of GTP analogs as substrates. nih.govresearchgate.net This enzymatic capping is a post-transcriptional process where the modified GTP analog is transferred to the 5' triphosphate end of an in vitro transcribed RNA. nih.gov The vaccinia virus capping enzyme, in particular, has demonstrated broad substrate selectivity, allowing for the efficient synthesis of mRNAs with chemically diverse 5' caps. nih.govresearchgate.net

This enzymatic approach offers an alternative to the co-transcriptional method, where a dinucleotide cap analog is added during the transcription reaction. nih.govneb-online.de Post-transcriptional enzymatic capping can lead to nearly 100% capping efficiency of the transcripts. neb-online.de The ability to enzymatically generate mRNAs with modified caps opens up possibilities for creating RNA therapeutics with enhanced stability and translational efficiency. nih.govresearchgate.net

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 8-Br-GTP |

| 8-Bromoguanosine 5'-monophosphate | 8-bromo GMP |

| Guanosine triphosphate | GTP |

| Phosphoryl chloride | POCl₃ |

| Palladium acetate | Pd(OAc)₂ |

| Triphenylphosphine-3,3',3''-trisulfonate | TPPTS |

| 8-Arylated guanosine mono- and triphosphates | 8-aryl GXPs |

| N7-methylguanosine | m⁷G |

| 8-methoxyguanosine | |

| 8-alkylaminoguanosines | |

| 8-Phenylguanosine | |

| 8-Methylguanosine | |

| 8-t-butylguanosine | |

| 8-iodoguanosine |

Conformational Properties and Structural Dynamics Governed by C8 Bromination

Investigation of Syn/Anti Conformational Preference of the Guanine (B1146940) Base

The orientation of the purine (B94841) base relative to the sugar moiety in nucleotides is described by the glycosidic bond torsion angle, resulting in two primary conformations: syn and anti. In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the most common and energetically favorable orientation for natural purines. Conversely, in the syn conformation, the base is rotated to reside over the sugar ring.

The substitution of a hydrogen atom with a bulky bromine atom at the C8 position of the guanine base introduces significant steric hindrance. rsc.orgnih.gov This steric clash destabilizes the anti conformation, where the C8 substituent would be in close proximity to the sugar. rsc.org As a result, 8-bromoguanosine (B14676) and its triphosphate derivative exhibit a strong preference for the syn conformation. nih.govmedchemexpress.cnliverpool.ac.ukcaymanchem.comnih.gov Computational and experimental studies have shown that the syn population in 8-Br-GTP is approximately 90%. medchemexpress.cn This conformational locking into the syn form is a key feature of C8-brominated purines and is responsible for many of their unique biological activities. nih.govliverpool.ac.ukcaymanchem.com The syn conformation of 8-Br-GTP can be further stabilized by an intramolecular hydrogen bond between the N2 of the guanine base and the 5'-phosphate oxygen. researchgate.net

| Conformation | Description | Preference in Guanosine (B1672433) | Preference in 8-Bromoguanosine Triphosphate |

| Anti | The base is positioned away from the sugar ring. | Preferred | Disfavored due to steric hindrance. rsc.org |

| Syn | The base is positioned over the sugar ring. | Less favorable | Strongly preferred (~90% population). medchemexpress.cn |

Influence of Bromination on Ribose Pucker and Glycosidic Bond Orientation

The conformation of the ribose sugar ring, known as the sugar pucker, is also a critical determinant of nucleotide structure. The two most common puckers are C2'-endo (South) and C3'-endo (North). In naturally occurring RNA and DNA, the sugar pucker and the glycosidic bond conformation are often correlated. uni-greifswald.de For instance, a C3'-endo pucker is typically associated with the anti conformation of the base. uni-greifswald.de

The C8-bromination-induced shift to a syn glycosidic bond orientation in 8-Br-GTP has a direct impact on the ribose pucker. In the context of a Z-DNA or Z-RNA helix, where guanine residues adopt a syn conformation, there is a corresponding adoption of a C3'-endo sugar pucker for the guanosine. nih.gov However, for a single nucleotide, the relationship is more complex. Studies on C8-substituted purines have shown a bias towards a C2'-endo-like sugar pucker in the syn conformation. nih.gov This preference is driven by the need to minimize steric clashes between the base and the sugar, specifically between the H8 of the purine and the H2' of the ribose in the C3'-endo conformation. nih.gov

Stereochemical Requirements for Enzyme Recognition and Substrate Interaction

The distinct syn conformation of 8-Br-GTP significantly affects its ability to be recognized and utilized by enzymes as a substrate. Many enzymes that bind GTP have evolved to recognize the predominant anti conformation of the natural nucleotide. nih.gov Consequently, 8-Br-GTP often acts as a competitive inhibitor or is a poor substrate for these enzymes.

For example, the tRNAHis guanylyltransferase (Thg1), which adds a GTP to the 5'-end of tRNAHis, does not utilize 8-Br-GTP, indicating a strict requirement for the anti conformation for catalysis. nih.govnih.gov Similarly, E. coli RNA polymerase is strongly inhibited by 8-Br-GTP and incorporates it at a rate that is only 1% of that of GTP, suggesting that the polymerase has a stringent requirement for substrates to be in the anti conformation. acs.orgpnas.org

However, the size of the C8-substituent can govern the base conformation within an enzyme's active site. researchgate.net In some cases, the enzyme's active site can accommodate the syn conformation. For instance, studies with DNA polymerase β have shown that a templating 8-bromoguanine (B1384121) (BrG) lesion adopts a preferred syn conformation. researchgate.net This forces a local conformational change in the DNA template to accommodate the lesion. researchgate.net The ability of an enzyme to recognize and interact with 8-Br-GTP is therefore highly dependent on the stereochemical and electrostatic properties of its nucleotide-binding pocket.

| Enzyme | Interaction with 8-Br-GTP | Implied Stereochemical Requirement |

| tRNAHis guanylyltransferase (Thg1) | No product formation. nih.govnih.gov | Requires anti conformation. nih.gov |

| E. coli RNA polymerase | Strong inhibition, very poor substrate. acs.orgpnas.org | Prefers anti conformation. acs.org |

| DNA polymerase β (with BrG template) | Accommodates syn conformation. researchgate.net | Can recognize syn conformation. researchgate.net |

Structural Implications for Nucleotide Binding Pockets in Proteins

The forced syn conformation of 8-Br-GTP has significant implications for its binding to nucleotide-binding pockets in proteins. The geometry of the binding pocket, including its size, shape, and the distribution of hydrogen bond donors and acceptors, determines its specificity for a particular nucleotide conformation. jenabioscience.com

Proteins that have evolved to bind GTP in the anti conformation will often have a binding pocket that sterically clashes with the syn conformation of 8-Br-GTP. This is a primary reason why 8-Br-GTP can act as an inhibitor for some GTP-binding proteins. rsc.org For example, studies on the bacterial protein FtsZ, a homolog of tubulin, showed that 8-Br-GTP acts as a competitive inhibitor of both its polymerization and GTPase activity. rsc.org This suggests that the nucleotide-binding site of FtsZ cannot productively accommodate the syn conformation.

Conversely, the unique structure of 8-Br-GTP can be exploited as a tool to probe the conformational requirements of nucleotide-binding sites. jenabioscience.com By comparing the binding and activity of GTP and 8-Br-GTP, researchers can infer whether a protein's active site can tolerate or even prefers a syn conformation. This approach has been used to study various functional RNAs, such as ribozymes and riboswitches, where the insertion of an 8-bromopurine can favor a specific folded structure necessary for function. The ability of 8-Br-GTP to stabilize certain RNA structures, like the Z-form, is a direct consequence of its inherent preference for the syn conformation, which is a characteristic feature of the guanine residues in Z-DNA and Z-RNA. rsc.orgnih.gov

Mechanistic Dissection of Protein and Enzyme Interactions with 8 Bromoguanosine Triphosphate

Modulation of GTPase Activity and Polymerization Dynamics

8-Br-GTP serves as a critical tool for investigating the function of GTP-binding proteins, particularly those involved in cytoskeletal dynamics. Its utility stems from its ability to compete with the natural substrate, GTP, thereby modulating the activity of GTPases and the polymerization of associated proteins.

Competitive Inhibition of Bacterial Cell Division Protein FtsZ GTPase and Polymerization

The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is essential for cell division in most bacteria, where it polymerizes into a ring structure (the Z-ring) at the future division site. nih.govjenabioscience.com This process is dependent on the binding and hydrolysis of GTP. Research has identified 8-Br-GTP as a potent competitive inhibitor of FtsZ. nih.govacs.orgresearchgate.net

Designed as a structural mimic of GTP, 8-Br-GTP directly competes for the nucleotide-binding site of FtsZ. researchgate.net This binding interferes with two key functions: the polymerization of FtsZ monomers into protofilaments and the intrinsic GTPase activity of the assembled polymer. nih.govresearchgate.net The inhibitory effect has been characterized using coupled assays that simultaneously measure polymer formation through light scattering and GTP hydrolysis via the release of inorganic phosphate (B84403). nih.govacs.org Studies have shown that 8-Br-GTP inhibits both the polymerization and the GTPase activity of E. coli FtsZ, establishing it as a valuable tool for studying bacterial cytokinesis and as a lead compound for potential antibacterial agents. nih.govresearchgate.net The presence of the bulky bromine atom at the C8 position of the guanine (B1146940) base forces the glycosidic bond into a syn conformation, a structural feature that is likely key to its inhibitory action on FtsZ. medchemexpress.com

Determination of Kinetic Parameters for Enzymatic Inhibition (e.g., Ki values)

The inhibitory potency of 8-Br-GTP against FtsZ has been quantified through detailed kinetic studies. These analyses confirm its role as a competitive inhibitor and provide precise constants that describe its interaction with the enzyme. The inhibition constant (Ki) for the GTPase activity of FtsZ was determined to be 31.8 ± 4.1 µM. nih.govacs.orgresearchgate.netmedchemexpress.com As a competitive inhibitor, 8-Br-GTP increases the apparent Michaelis constant (Km) of the enzyme for its substrate, GTP, without affecting the maximum reaction velocity (Vmax).

| Target Enzyme | Organism | Parameter | Value | Inhibition Type |

|---|---|---|---|---|

| FtsZ GTPase Activity | E. coli | Ki | 31.8 ± 4.1 µM | Competitive |

| FtsZ Polymerization | E. coli | IC50 | 37 µM | Competitive |

| FtsZ GTPase Activity | E. coli | IC50 | 60.2 µM | Competitive |

Inhibition of RNA Triphosphatases

Beyond its effects on cytoskeletal GTPases, 8-Br-GTP has been implicated in the study of other nucleotide-processing enzymes. Specifically, it is used as a tool to investigate RNA triphosphatases (RTPases). jenabioscience.commitegen.com These enzymes are crucial in the initial step of mRNA capping in eukaryotes like fungi, as well as in some viruses. nih.govyeastgenome.org They catalyze the hydrolysis of the γ-phosphate from the 5' end of a nascent RNA transcript, a prerequisite for the subsequent addition of the guanosine (B1672433) cap. nih.gov

In a study exploring the substrate recognition mechanism of yeast RTPase, a variety of nucleotide analogs, including 8-Br-GTP, were evaluated for their inhibitory potential. nih.govjenabioscience.com The research used these analogs in conjunction with computational molecular docking to probe the structural and functional features of the enzyme's active site. nih.gov The findings highlighted key interactions necessary for ligand binding and demonstrated that the active site possesses significant structural flexibility. nih.gov While specific kinetic values for the inhibition by 8-Br-GTP were not the focus of the published abstract, its inclusion in the study establishes it as an effective molecular probe for these enzymes. This line of research aims to pave the way for the development of specific RTPase inhibitors that could serve as antifungal or antiviral agents. nih.gov

Exploration of GTP-Binding Protein Mechanisms

The function of GTP-binding proteins (GTPases) as molecular switches is tightly controlled by regulatory proteins that dictate their nucleotide-bound state. 8-Br-GTP, as a GTP analog, is a valuable compound for exploring the mechanisms of these regulators.

Probing Guanine Nucleotide Exchange Factors and GTPase-Activating Proteins

The cellular activity of monomeric GTPases is governed by a cycle of GTP binding and hydrolysis, which is controlled by two main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs). nih.govijbs.comnih.gov GEFs promote the activation of GTPases by catalyzing the dissociation of guanosine diphosphate (B83284) (GDP), allowing the more abundant cellular GTP to bind in its place. ijbs.com Conversely, GAPs accelerate the intrinsic GTP hydrolysis rate of the GTPase, leading to its inactivation and return to the GDP-bound state. nih.govthermofisher.com

GTP analogs are essential tools for dissecting these regulatory interactions. thermofisher.com While fluorescently labeled analogs are often used to monitor nucleotide exchange in real-time, structural analogs like 8-Br-GTP can also be employed to study the conformational states of the GTPase/regulator complexes. nih.gov For example, a slowly or non-hydrolyzable GTP analog can be used to "trap" a GTPase in its active, GTP-bound conformation, allowing for the stable analysis of its interaction with GAPs and downstream effectors without the complication of rapid hydrolysis. Although specific studies detailing the use of 8-Br-GTP to probe GEF and GAP activity are not prominent in the literature, its properties as a competitive, slowly-hydrolyzable GTP analog make it a suitable candidate for such investigations. It could be used to explore the structural requirements of the nucleotide-binding pocket during GEF-mediated exchange or to stabilize the GTPase-GAP complex for structural or functional analysis.

Elucidation of Signal Transduction Pathways Regulated by G-Proteins

8-Bromoguanosine triphosphate (8-Br-GTP) and its related analogs serve as valuable chemical tools for dissecting the complex signaling cascades mediated by Guanine nucleotide-binding proteins (G-proteins). G-proteins function as molecular switches in cells, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream effectors. The introduction of a bromine atom at the 8th position of the guanine base in 8-Br-GTP induces a conformational preference for the syn orientation, in contrast to the typical anti conformation of natural GTP. medchemexpress.comglpbio.com This fixed conformation allows researchers to probe the specific structural requirements of the nucleotide-binding pocket of G-proteins and their associated receptors (GPCRs).

Agonist activation of GPCRs typically triggers the exchange of GDP for GTP on the associated Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent modulation of intracellular signaling pathways. nih.gov Studies utilize GTP analogs to investigate this activation process. While direct studies on 8-Br-GTP's interaction with specific G-proteins are specialized, the principles are often explored using related bromo-guanosine compounds like 8-Bromo-cGMP. For instance, 8-Bromo-cGMP, a membrane-permeable analog of cyclic GMP, is known to activate protein kinase G (PKG), a key downstream component in certain G-protein pathways, particularly those involving nitric oxide signaling. nih.gov In studies of cochlear inner hair cells, 8-Bromoguanosine-cGMP was shown to mimic the effects of nitric oxide donors, implicating the cGMP-PKG pathway in the feedback inhibition of ATP-induced Ca²⁺ influx. nih.gov This demonstrates how 8-bromo substituted guanine nucleotides can be used to selectively activate specific nodes within a G-protein regulated pathway, helping to map the sequence of signaling events.

The fixed syn conformation of 8-Br-GTP can influence its binding affinity and activation potential for different G-proteins. This property is exploited to understand the conformational plasticity of the GTP-binding site. While some G-proteins may accommodate the syn conformation, others may show reduced or inhibited activity, providing insights into the specific stereochemical requirements for signal transduction. For example, 8-Br-GTP has been characterized as a competitive inhibitor of the bacterial GTPase FtsZ, a homolog of eukaryotic tubulin, with a reported inhibition constant (Ki) of 31.8 μM. medchemexpress.comebiohippo.com Such specific inhibitory effects highlight its utility in differentiating between nucleotide-binding proteins and elucidating their unique regulatory mechanisms.

Analysis of Allosteric Regulation in Multi-Subunit Enzymes (e.g., Aspartate Carbamoyltransferase)

Aspartate Carbamoyltransferase (ATCase), a classic model for studying allosteric regulation, catalyzes the first committed step in pyrimidine (B1678525) biosynthesis. kenyon.eduproteopedia.org This multi-subunit enzyme is regulated by the binding of various nucleotide triphosphates to allosteric sites, distinct from the active site. proteopedia.org ATP and GTP generally act as allosteric activators, while CTP and UTP are allosteric inhibitors, ensuring a balance between purine (B94841) and pyrimidine pools in the cell. kenyon.edu

This compound has been used as a probe to explore the allosteric effector sites of ATCase. Research on Escherichia coli ATCase has shown that 8-bromoguanosine 5'-triphosphate binds to the allosteric effector domain of the enzyme. pnas.orgpnas.org Interestingly, its binding mode is distinctly different from that of GTP when complexed with a metal ion like gadolinium (Gd³⁺). pnas.org This difference suggests a potential mechanism for how metal cations might modulate the allosteric effects of GTP. The distinct binding orientation of the bromo-derivative provides crucial structural information on the flexibility and specificity of the allosteric pocket. pnas.org

The allosteric regulation of ATCase involves significant conformational changes, shifting the equilibrium between a low-activity 'T' (tense) state and a high-activity 'R' (relaxed) state. kenyon.edu Inhibitors like CTP stabilize the T state, whereas activators like ATP stabilize the R state. The binding of different effectors to the regulatory subunits modulates this equilibrium. Studies with various nucleotide analogs, including 8-bromoguanosine derivatives, help to map the specific interactions that drive these conformational transitions. The ability of 8-bromoguanosine 5'-triphosphate to bind to the regulatory subunits confirms its role as an allosteric effector and provides a tool to investigate the structural basis of purine-mediated regulation. pnas.org

| Allosteric Effector | Enzyme | Regulatory Effect |

| ATP | Aspartate Carbamoyltransferase | Activation kenyon.edu |

| GTP | Aspartate Carbamoyltransferase | Activation kenyon.edu |

| CTP | Aspartate Carbamoyltransferase | Inhibition (Feedback) kenyon.eduproteopedia.org |

| UTP | Aspartate Carbamoyltransferase | Synergistic Inhibition with CTP pnas.org |

| 8-Bromoguanosine 5'-triphosphate | Aspartate Carbamoyltransferase | Binds to allosteric site pnas.orgpnas.org |

Studies on Ribonucleic Acid Polymerase Interactions and Conformational Restrictions

The interaction between RNA polymerase (RNAP) and its nucleotide substrates is governed by precise stereochemical requirements. This compound (BrGTP) has been instrumental in probing these requirements due to its conformationally restricted nature. nih.govacs.org The bulky bromine atom at the C-8 position of the guanine ring creates steric hindrance that forces the nucleobase into a syn conformation around the glycosyl bond. acs.orgpsu.edu This is in contrast to the natural substrate, GTP, which predominantly adopts the more stable anti conformation.

Studies on E. coli RNA polymerase have revealed that BrGTP is a potent inhibitor of RNA synthesis. acs.org It acts as a competitive inhibitor with respect to GTP, indicating that it binds to the same active site on the enzyme. acs.org Despite binding to the active site, BrGTP is a very poor substrate for polymerization. acs.org For instance, with a poly(dC) template, BrGTP is polymerized at only 1% of the rate of GTP, and this incorporation only occurs in the presence of GTP. acs.org This demonstrates that while the enzyme can bind the syn conformer, this orientation is not conducive to the efficient catalysis of phosphodiester bond formation.

The inhibition by BrGTP affects the polymerization process throughout the period of RNA synthesis. acs.org The inability of BrGTP to effectively substitute for GTP highlights the stringent conformational selectivity of RNA polymerase. nih.govacs.org The enzyme's active site is optimized to recognize and process nucleotides in the anti conformation. The use of analogs like BrGTP provides clear evidence that restricting the substrate to a syn conformation severely impedes the catalytic function of RNAP, offering a deeper understanding of the geometric constraints imposed by the enzyme's active center during transcription. acs.orgscite.ai

| Nucleotide Analog | Enzyme | Interaction Type | Polymerization Efficiency | Reference |

| This compound (BrGTP) | E. coli RNA Polymerase | Competitive Inhibitor (vs. GTP) | Very Poor Substrate (1% of GTP rate with poly(dC) template) | acs.org |

| GTP (Natural Substrate) | E. coli RNA Polymerase | Substrate | Efficient Polymerization | acs.org |

Utilisation of 8 Bromoguanosine Triphosphate in Molecular Probing and Receptor Studies

Application as a General Molecular Probe in Biochemical Assays

8-Bromoguanosine (B14676) triphosphate (8-Br-GTP) serves as a valuable molecular probe in a variety of biochemical assays due to the unique properties conferred by the bromine substitution at the 8th position of the guanine (B1146940) base. This modification alters its chemical characteristics, making it a useful tool for investigating biological systems. ontosight.ai One of its primary applications is in the study of RNA, where it can help to reduce conformational heterogeneity and thereby enhance the functional analysis of RNA molecules. medchemexpress.eu

The introduction of the bulky bromine atom favors a syn conformation of the guanine base relative to the ribose sugar, a characteristic that is exploited in various assays. medchemexpress.cn This contrasts with the more common anti conformation of naturally occurring guanosine (B1672433) triphosphate (GTP). This fixed conformation allows researchers to probe specific structural and functional aspects of RNA and protein interactions. For instance, 8-Br-GTP has been utilized to investigate the binding specificity of RNA-binding proteins and to analyze RNA structures and functions. ontosight.ai

Furthermore, 8-Br-GTP has been employed as an inhibitor in enzymatic assays. A notable example is its use as a competitive inhibitor of the bacterial cell division protein FtsZ. acs.orgnih.gov In a coupled assay that simultaneously measures polymerization and GTPase activity, 8-Br-GTP was found to inhibit both functions of FtsZ with a K_i_ of 31.8 µM. acs.orgnih.govcaymanchem.com This inhibitory effect is selective, as it does not significantly affect the eukaryotic homologue, tubulin, highlighting its utility in comparative biochemical studies. acs.orgnih.gov

The table below summarizes key applications of 8-Br-GTP as a molecular probe in biochemical assays:

| Application | System Studied | Key Finding |

| Inhibition of FtsZ | Bacterial cell division protein | Competitive inhibitor of polymerization and GTPase activity. acs.orgnih.gov |

| RNA structural analysis | RNA molecules | Reduces conformational heterogeneity. medchemexpress.eu |

| Protein-RNA interaction | RNA-binding proteins | Investigates binding specificity. ontosight.ai |

| Microtubule assembly | Porcine brain microtubules | Promotes assembly at a concentration of 500 µM. caymanchem.comebiohippo.com |

Investigation of Nucleotide-Protein Binding Interfaces and Specificity

The unique conformational preference of 8-Br-GTP makes it an excellent tool for investigating the intricacies of nucleotide-protein binding interfaces and for dissecting binding specificity. The bromine atom at the C8 position forces the guanine base into a syn conformation, which can be used to probe the geometric constraints of a nucleotide-binding pocket. medchemexpress.cn

Studies using 8-Br-GTP and other C8-substituted GTP analogs have revealed significant differences in the nucleotide-binding sites of prokaryotic and eukaryotic proteins. For example, while 8-Br-GTP inhibits the polymerization of the bacterial protein FtsZ, it does not inhibit, and can even promote, the assembly of its eukaryotic counterpart, tubulin. acs.orgcsic.es This differential effect underscores the structural distinctions between the GTP-binding pockets of these two essential cytoskeletal proteins. acs.org

Researchers have synthesized a series of C8-substituted GTP analogs to systematically probe the FtsZ binding site. These studies have shown that while all tested analogs inhibit FtsZ polymerization, their effects on tubulin vary, with some potently inducing tubulin assembly. csic.es This highlights the utility of such analogs in designing selective inhibitors. The binding affinities of these analogs to FtsZ have been shown to correlate with their inhibitory capacity on FtsZ polymerization. csic.es

A competition assay using a fluorescent GTP analog, mant-GTP, has been developed to measure the binding affinities of various compounds, including 8-Br-GTP, to the nucleotide site in FtsZ monomers. csic.es This method provides a quantitative measure of how modifications to the guanine base affect binding, offering insights into the specific interactions that govern nucleotide recognition.

The following table presents a comparison of the effects of 8-Br-GTP on FtsZ and tubulin:

| Protein | Effect of 8-Br-GTP | Implication |

| FtsZ (bacterial) | Inhibition of polymerization and GTPase activity. acs.orgmedchemexpress.com | The binding pocket accommodates the syn conformation in a way that is inhibitory. |

| Tubulin (eukaryotic) | No inhibition of polymerization; can be moderately promotive. acs.orgsapphirebioscience.com | The binding pocket has different structural requirements compared to FtsZ. |

Role in Structural Biology for Characterizing Protein-Nucleotide Complexes

In the field of structural biology, 8-Br-GTP and its derivatives are instrumental in determining the three-dimensional structures of protein-nucleotide complexes. nih.gov The defined syn conformation of 8-bromoguanosine helps to resolve ambiguity in structural studies by reducing the conformational flexibility of the nucleotide ligand. nih.gov This is particularly valuable in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, where a more homogenous conformational state can lead to higher quality structural data.

The crystal structure of 8-bromoguanosine itself reveals a syn conformation, providing a foundational understanding of its steric properties. nih.gov This knowledge has been applied to the study of more complex systems. For example, the crystal structures of the bacterial cell division protein FtsZ in complex with various C8-substituted GTP analogs, including 8-Br-GTP, have been determined. csic.es These structures provide a detailed view of the nucleotide-binding site and have revealed key differences compared to the binding site of its eukaryotic homolog, tubulin. csic.es

Furthermore, structural studies of DNA polymerase β (polβ) complexed with DNA containing 8-bromoguanine (B1384121) (BrG) have provided insights into the mechanisms of DNA damage and repair. These studies have shown that BrG can adopt a syn conformation to form a Hoogsteen base pair with an incoming dGTP analog, a structure that is accommodated within the active site of the polymerase. nih.gov This provides a structural basis for the mutagenic potential of 8-halogenated guanines.

The use of 8-bromoguanosine has also been extended to the study of RNA structures, such as G-quadruplexes. nih.gov By strategically incorporating 8-bromo-2'-deoxyguanosine, which favors the syn conformation, researchers can induce conformational rearrangements in these structures and study the resulting changes in their stability and topology. nih.gov

Use in Receptor Mapping Studies to Define Ligand Binding Sites

8-Bromoguanosine triphosphate is utilized in receptor mapping studies to delineate the binding sites of ligands. biolog.de Its fixed syn conformation provides a rigid probe to explore the topology and chemical environment of a receptor's binding pocket. By comparing the binding affinity of 8-Br-GTP to that of the natural ligand GTP (which exists in an equilibrium between syn and anti conformations), researchers can infer the conformational requirements of the receptor.

Competition studies are a common approach where 8-Br-GTP is used to displace a radiolabeled ligand from its binding site. For instance, in studies of guanosine binding sites in rat brain membranes, 8-bromoguanosine was shown to displace [3H]-guanosine, indicating its interaction with the receptor. nih.gov The relative potency of 8-bromoguanosine and other guanosine analogs helps to create a structure-activity relationship, providing a detailed map of the pharmacophore and the specific interactions that are critical for binding. nih.gov

Computational methods, such as molecular docking and mixed solvent molecular dynamics, complement these experimental approaches. nih.gov These techniques can be used to computationally map the binding "hot spots" on a protein surface. The known conformational preference of 8-Br-GTP makes it a useful tool for validating and refining these computational models. The ability to predict whether a binding site will accommodate a syn or anti conformation is crucial for the rational design of new, potent, and selective ligands.

The following table summarizes the use of 8-bromoguanosine derivatives in receptor mapping:

| Receptor/Binding Site | Method | Finding |

| Rat brain guanosine binding site | Competition assay with [3H]-guanosine | 8-bromoguanosine displaces guanosine, indicating interaction with the binding site. nih.gov |

| FtsZ nucleotide binding site | X-ray crystallography | Revealed differences in the binding pocket compared to tubulin. csic.es |

| General receptor mapping | As a GTP analog with a fixed conformation | Helps to define the conformational requirements of the binding pocket. biolog.de |

Development as a Tool for Conformational Studies on Syn-Anti Dynamics

The inherent preference of 8-bromoguanosine for the syn conformation makes 8-Br-GTP a powerful tool for studying the dynamics between the syn and anti conformations of guanine nucleotides. medchemexpress.cn This dynamic is a fundamental aspect of nucleic acid structure and function. While the anti conformation is generally more stable for unmodified purines, the syn conformation is observed in certain biological contexts and can be functionally important.

8-Br-GTP, with its strong bias towards the syn state (estimated to be around 90%), serves as a conformational lock to study the biological consequences of this specific geometry. medchemexpress.cnmedchemexpress.com This allows researchers to isolate and investigate the roles of the syn conformation in processes such as enzyme catalysis, protein binding, and nucleic acid folding.

Computational methods, such as molecular dynamics simulations, have been employed to study the free energy differences between the syn and anti states of GTP and its 8-substituted analogs. nih.govresearchgate.net These studies often use 8-Br-GTP as a reference compound due to its well-defined conformational preference. By calculating the energetic barriers between the two states, these simulations provide a deeper understanding of the factors that govern the syn-anti equilibrium.

Applications in Cyclic Guanosine Monophosphate Cgmp Signaling Research Via Its 8 Bromo Cgmp Derivative

Significance of 8-Bromoguanosine (B14676) Triphosphate as a Precursor to 8-Bromo-cGMP Analogs

While 8-Bromoguanosine triphosphate (8-Br-GTP) is a key starting material, it is its derivative, 8-bromoguanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP), that serves as a pivotal tool in the exploration of cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. The synthesis of 8-Bromo-cGMP from its triphosphate precursor allows for the investigation of the diverse roles of cGMP in cellular processes. The resulting analog, 8-Bromo-cGMP, is a valuable research compound due to its enhanced properties compared to the endogenous cGMP molecule.

Characterization of 8-Bromo-cGMP as a Cell-Permeable cGMP Agonist

8-Bromo-cGMP is widely recognized as a cell-permeable analog of cGMP. bertin-bioreagent.comcaymanchem.comagscientific.com This characteristic is crucial for its use in studying intracellular signaling pathways in intact cells and tissues. The addition of the bromine atom at the 8th position of the guanine (B1146940) ring increases the lipophilicity of the molecule, facilitating its passage across cell membranes. nih.gov This allows researchers to bypass the need for methods that would disrupt the cell membrane and to directly investigate the downstream effects of elevated cGMP levels within a living cell. As a cGMP agonist, 8-Bromo-cGMP mimics the action of endogenous cGMP by binding to and activating cGMP-dependent proteins. medchemexpress.comrndsystems.com

Differential Resistance to Hydrolysis by Phosphodiesterases

A key advantage of 8-Bromo-cGMP in research is its increased resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides. bertin-bioreagent.comcaymanchem.comagscientific.comapexbt.com While cGMP is rapidly broken down by various PDE isoforms, 8-Bromo-cGMP is hydrolyzed at a much slower rate. pnas.orgnih.gov For instance, the maximal rate of hydrolysis of 8-Bromo-cGMP by PDEase is significantly lower than that of cGMP. pnas.orgnih.gov This resistance ensures that the concentration of the analog remains stable over a longer period, allowing for more sustained activation of cGMP signaling pathways and facilitating the study of their long-term effects. acs.org While not completely immune to hydrolysis, its slower degradation compared to cGMP makes it a more reliable tool for many experimental setups. nih.gov

Activation and Regulation of cGMP-Dependent Protein Kinases (PKG)

8-Bromo-cGMP serves as a potent activator of cGMP-dependent protein kinases (PKG), key effector proteins in the cGMP signaling cascade. agscientific.commedchemexpress.comrndsystems.com It has been shown to be more potent than cGMP in activating PKG1α. rndsystems.com By directly activating PKG, 8-Bromo-cGMP allows for the specific investigation of the kinase's role in various physiological processes.

Research has demonstrated that the activation of PKG by 8-Bromo-cGMP can lead to the phosphorylation of downstream target proteins, such as the vasodilator-stimulated phosphoprotein (VASP). researchgate.net Furthermore, prolonged activation of PKG-I by 8-Bromo-cGMP can lead to its ubiquitination and subsequent degradation, revealing a feedback mechanism for regulating PKG levels. nih.govmerckmillipore.com The use of specific PKG inhibitors in conjunction with 8-Bromo-cGMP has been instrumental in confirming the role of PKG in mediating the observed cellular effects. ahajournals.orgnih.gov

Modulation of cGMP-Gated Ion Channels in Excitable Cells

8-Bromo-cGMP is a valuable tool for studying the function of cGMP-gated ion channels, also known as cyclic nucleotide-gated (CNG) channels, which are crucial for signal transduction in various excitable cells, including retinal photoreceptors and neurons. acs.orgrupress.orgnih.gov 8-Bromo-cGMP has been shown to be a highly potent agonist of these channels, directly gating them to allow the flow of ions. pnas.orgnih.gov

Studies using patch-clamp techniques have demonstrated that 8-Bromo-cGMP can activate Na+ permeable channels in a neuroblastoma cell line. rupress.org In retinal rod outer segments, 8-Bromo-cGMP directly activates the light-sensitive channels. pnas.orgnih.gov The use of this analog has been instrumental in characterizing the properties of CNG channels and their modulation by other factors, such as calmodulin. nih.gov For example, research has shown that calmodulin can shift the dose-response for channel activation by 8-Br-cGMP. nih.gov

Investigation of Nitric Oxide-cGMP Signal Transduction Cascades

The nitric oxide (NO)/cGMP signaling pathway is a fundamental mechanism regulating a wide array of physiological processes. 8-Bromo-cGMP is a critical tool for elucidating the downstream effects of this pathway. nih.gov Since NO synthase inhibitors can block the production of endogenous cGMP, the application of the cell-permeable and PDE-resistant 8-Bromo-cGMP allows researchers to bypass the need for NO donors and directly activate the cGMP-dependent signaling components.

This approach has been used to demonstrate the involvement of the NO/cGMP pathway in various cellular responses. For example, the effects of NO donors on the phosphorylation of DARPP-32, a protein involved in dopamine (B1211576) signaling, were mimicked by 8-bromo-cGMP. nih.govpnas.org Similarly, 8-Bromo-cGMP has been used to show that the NO/cGMP pathway can induce the expression of COX-2 and the production of PGE2 in human granulosa cells. oup.com

Effects on Intracellular Calcium Homeostasis and Regulation

8-Bromo-cGMP has been extensively used to investigate the intricate relationship between cGMP signaling and intracellular calcium ([Ca2+]i) homeostasis. Numerous studies have shown that 8-Bromo-cGMP can modulate [Ca2+]i levels in various cell types.

In vascular smooth muscle cells, 8-Bromo-cGMP has been observed to inhibit the increase in [Ca2+]i stimulated by agonists like angiotensin II and vasopressin. nih.govpnas.orgnih.govpnas.org This effect is thought to be mediated, at least in part, by the activation of a Ca2+-ATPase, which actively removes calcium from the cytoplasm. pnas.orgnih.gov In cardiac myocytes, 8-bromo-cGMP has been shown to reduce the myofilament response to Ca2+, suggesting a role for cGMP in modulating cardiac contractility. ahajournals.org Furthermore, in some neuronal cells, 8-Bromo-cGMP has been found to inhibit calcium-dependent potassium currents. nih.gov These findings highlight the diverse mechanisms by which cGMP signaling, as investigated through the use of 8-Bromo-cGMP, can regulate cellular function by influencing calcium dynamics.

Functional Studies in Vascular Smooth Muscle Contraction and Phosphatidylinositol Hydrolysis

The derivative 8-Bromo-cGMP has been instrumental in dissecting the mechanisms by which cGMP regulates vascular tone. It promotes the relaxation of vascular smooth muscle tissue in vitro. This relaxation is primarily achieved through the activation of protein kinase G (PKG). medchemexpress.com

Research on cultured rat aortic smooth muscle cells has shown that preincubation with 8-Bromo-cGMP inhibits the peak increase in intracellular calcium (Ca2+) stimulated by agonists like angiotensin II or by high concentrations of potassium (K+). nih.govpnas.orgpnas.org The vasodilatory effect is linked to a decrease in myosin light chain (MLC) phosphorylation. ahajournals.org Studies using permeabilized rabbit femoral arterial smooth muscle demonstrated that 8-Bromo-cGMP-induced relaxation was associated with a recovery of myosin light chain phosphatase (MLCP) activity that had been decreased by agonist stimulation. ahajournals.org

One of the key mechanisms underlying this calcium reduction is the stimulation of Ca2+-ATPase, an enzyme that actively pumps calcium out of the cytosol. nih.govpnas.org Purified cGMP-dependent protein kinase has been shown to stimulate Ca2+-ATPase activity by up to four-fold. nih.govpnas.org This suggests that 8-Bromo-cGMP, by activating PKG, enhances the removal of cytosolic Ca2+, leading to muscle relaxation. nih.gov

Furthermore, 8-Bromo-cGMP has been shown to interfere with signaling pathways that lead to contraction. In rat caudal artery, it inhibits contractions induced by phenylephrine. nih.gov This inhibitory effect is associated with a reduction in phenylephrine-induced phosphatidylinositol (PI) hydrolysis. nih.gov Agents that elevate cGMP, including 8-Bromo-cGMP, have been found to inhibit the accumulation of inositol (B14025) monophosphate, a product of PI hydrolysis, in rat aorta. ahajournals.org This suggests that cGMP signaling can dampen contractile signals by inhibiting the breakdown of phosphatidylinositols, a key step in many receptor-mediated contraction pathways. ahajournals.orgnih.gov

Table 1: Research Findings on the Effects of 8-Bromo-cGMP in Vascular Smooth Muscle

| Experimental Model | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Cultured Rat Aortic Smooth Muscle Cells | Inhibits agonist-induced increases in intracellular Ca2+. | Activates cGMP-dependent protein kinase (PKG), which in turn stimulates Ca2+-ATPase to remove Ca2+ from the cytosol. | nih.govpnas.orgpnas.org |

| Permeabilized Rabbit Femoral Artery | Induces relaxation and decreases myosin light chain (MLC) phosphorylation. | Increases myosin light chain phosphatase (MLCP) activity. | ahajournals.org |

| Rat Caudal Artery | Inhibits phenylephrine-induced contractions. | Inhibits phenylephrine-induced phosphatidylinositol (PI) hydrolysis. | nih.gov |

| Primary Murine Vascular Smooth Muscle Cells | Stimulates cell adhesion. | Inhibits the RhoA/Rho kinase pathway and increases the presentation of β1 and β3 integrins on the cell surface. | molbiolcell.org |

| Canine Saphenous Vein | Selectively antagonizes α2-adrenoceptor-mediated responses. | Mimics the action of nitroglycerin, suggesting its effects are mediated by increased intracellular cGMP. | karger.com |

Role in Neural Signaling and Photoreceptor Transduction Pathways

The NO-cGMP signaling pathway is crucial for various neuronal processes, and 8-Bromo-cGMP has been a valuable pharmacological tool in this area of research. ontosight.airesearchgate.net Studies have shown its involvement in cell growth, differentiation, and survival. researchgate.net For instance, the addition of 8-Bromo-cGMP to neural induction cocktails has been demonstrated to improve the efficiency of converting human adipose stem cells into neural progenitors, which subsequently differentiate into mature neurons and glial cells. researchgate.net In studies on medial ganglionic eminence (MGE) neurons, 8-Bromo-cGMP stimulated migration, suggesting a positive regulatory role for cGMP in this process. jneurosci.org

In the context of sensory systems, 8-Bromo-cGMP has been pivotal in understanding photoreceptor function. In invertebrate photoreceptors, such as those in Drosophila and locusts, phototransduction involves the phosphoinositide signaling cascade, but evidence points to a significant modulatory role for cGMP. nih.govbiologists.com In whole-cell voltage-clamp experiments on Drosophila retinal photoreceptors, the membrane-permeant 8-Bromo-cGMP was found to induce membrane currents and significantly enhance light-induced currents. nih.govjneurosci.org The currents induced by 8-Bromo-cGMP had reversal potentials similar to those induced by light, indicating that cGMP may directly or indirectly regulate the light-sensitive channels. nih.gov Similarly, injecting 8-Bromo-cGMP into the locust retina leads to a significant increase in the amplitude of the electroretinogram (ERG). biologists.com

In vertebrate photoreceptors, cGMP's role is more established as the direct ligand that opens cyclic-nucleotide-gated (CNG) channels in the dark. While this compound itself is not the direct player, its derivative 8-Bromo-cGMP is used to study these channels. For example, in frog rod outer segments, 8-Bromo-cGMP was used to characterize the dose-response relationship of CNG channel activation and to study the modulatory effects of proteins like calmodulin. nih.gov Calmodulin, in a calcium-dependent manner, was found to shift the dose-response curve for channel activation by 8-Bromo-cGMP to the right, indicating an inhibitory effect. nih.gov Other studies have utilized various cGMP analogues, including 8-Bromo-cGMP derivatives, to explore the potential for selectively modulating rod and cone photoreceptor CNG channels, which could have therapeutic implications for retinal diseases. biorxiv.org

Table 2: Research Findings on the Effects of 8-Bromo-cGMP in Neural and Photoreceptor Cells

| Experimental Model | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Human Adipose Stem Cells | Enhances transdifferentiation into neural progenitors. | Activates the NO-cGMP signaling pathway, promoting neural differentiation. | researchgate.net |

| Drosophila Retinal Photoreceptors | Induces membrane currents and enhances light-induced currents. | Acts as a cGMP analog, suggesting a direct or modulatory role for cGMP in opening light-sensitive cation channels. | nih.govjneurosci.org |

| Locust Retina | Increases the amplitude of the electroretinogram (ERG). | Supports the hypothesis that cGMP modulates photoreceptor cell responses to light. | biologists.com |

| Frog Rod Outer Segments | Activates cGMP-gated channels. | Used as a tool to study the inhibitory modulation of CNG channels by calmodulin in the presence of calcium. | nih.gov |

| Cochlear Inner Hair Cells | Mimics the inhibitory effect of nitric oxide (NO) on ATP-induced Ca2+ influx. | Activates the NO-cGMP-PKG pathway, providing feedback inhibition on Ca2+ signaling. | nih.gov |

| Medial Ganglionic Eminence (MGE) Neurons | Stimulates cell migration. | Acts as a positive regulator of migration in developing interneurons. | jneurosci.org |

Advanced Analytical and Biophysical Methodologies for 8 Bromoguanosine Triphosphate Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the chemical structure of 8-Br-GTP and understanding its conformational preferences.

UV-Vis Absorption Spectroscopy is routinely used to characterize 8-Br-GTP. The UV spectrum of guanosine (B1672433) and its derivatives is characterized by specific absorption maxima. For instance, dinucleoside monophosphates containing 8-bromoguanosine (B14676) have been characterized using UV absorption spectroscopy. nih.gov This technique is also valuable for monitoring reactions and assessing the stability of the compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ³¹P NMR, provides detailed information about the atomic-level structure of 8-Br-GTP. ¹H NMR data has been instrumental in demonstrating that the 8-bromoguanosine (br⁸G) residue predominantly adopts a syn glycosidic conformation. nih.govmedchemexpress.com This is a significant deviation from the more common anti conformation found in naturally occurring purine (B94841) nucleosides and is attributed to the steric hindrance introduced by the bromine atom at the 8-position. researchgate.net Studies have shown that 8-Br-GTP exhibits a strong preference for the syn conformation, with a population of approximately 90%. medchemexpress.com ³¹P NMR is also employed to validate the purity of the triphosphate moiety.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for purifying 8-Br-GTP and for monitoring the progress of enzymatic reactions in which it participates.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 8-Br-GTP preparations. thermofisher.com Reversed-phase HPLC (RP-HPLC) is commonly used to separate 8-Br-GTP from starting materials, byproducts, and degradation products. semanticscholar.orgliverpool.ac.uk For example, RP-HPLC has been used to analyze the purity of dimers containing 8-bromoguanosine. liverpool.ac.uk This method is also crucial for quantifying the enzymatic activity of GTPases by measuring the conversion of 8-Br-GTP to its corresponding diphosphate (B83284) or monophosphate forms. nih.gov

Interactive Data Table: HPLC Purity Assessment of 8-Bromoguanosine Hydrate

| Parameter | Specification |

|---|---|

| Assay (HPLC) | ≥96.0% |

| Appearance | White to pale cream or pink crystals or powder |

| Water Content (Karl Fischer) | ≤12.98% |

| Optical Rotation | -29.2 ± 0.1° (c=2 in DMSO:Water 1:1) |

Data sourced from Thermo Fisher Scientific product specifications. thermofisher.com

Biochemical Assays for Enzyme Activity and Polymerization Studies

To understand the functional consequences of using 8-Br-GTP as a GTP analog, various biochemical assays are employed.

Light Scattering Assays are utilized to monitor the polymerization of proteins that are dependent on GTP, such as the bacterial cell division protein FtsZ. A coupled assay using light scattering allows for the simultaneous detection of the extent of polymerization. nih.gov Research has shown that 8-Br-GTP acts as a competitive inhibitor of FtsZ polymerization. nih.govresearchgate.net

Phosphate (B84403) Release Assays are used in conjunction with light scattering to measure the GTPase activity of enzymes. nih.govresearchgate.net These assays quantify the release of inorganic phosphate that occurs upon GTP hydrolysis. By using 8-Br-GTP as the substrate, researchers have determined its inhibitory effects on the GTPase activity of FtsZ, with a reported inhibition constant (Ki) of 31.8 ± 4.1 μM. nih.govresearchgate.netebiohippo.com

Structural Biology Techniques for Protein-Ligand Complex Characterization

Determining the three-dimensional structure of 8-Br-GTP bound to its protein targets is crucial for understanding the molecular basis of its biological effects.

X-ray Crystallography has been used to determine the crystal structures of related molecules like 8-bromoguanosine, revealing that it exists in the syn conformation. researchgate.net This technique provides high-resolution structural information that can explain the altered binding and activity of 8-Br-GTP compared to GTP. While a crystal structure of 8-Br-GTP in a complex with a protein is not explicitly detailed in the provided results, X-ray crystallography remains a powerful and relevant tool for such investigations. jeolusa.com

Cryo-Electron Microscopy (Cryo-EM) is an increasingly important technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. jeolusa.comnih.gov Cryo-EM allows for the visualization of proteins in their near-native state and can capture different conformational states. nih.govnih.gov As a complementary technique to X-ray crystallography, cryo-EM holds significant promise for studying the interactions of 8-Br-GTP with its protein partners, especially in the context of dynamic processes like protein polymerization. jeolusa.comnih.govcontrolled-molecule-imaging.org

Computational Modeling and Molecular Dynamics Simulations for Conformational Analysis and Binding Prediction

Computational approaches provide valuable insights into the dynamic behavior of 8-Br-GTP and its interactions with proteins.

Molecular Dynamics (MD) Simulations are a powerful computational method for studying the conformational dynamics of biomolecules at an atomic level. nih.goveinsteinmed.edu MD simulations have been used to study 8-Br-GTP, with parameters for the brominated guanosine triphosphate being specifically developed and utilized in these studies. nih.gov These simulations can reveal the conformational landscape of 8-Br-GTP and how it differs from GTP, providing a rationale for its observed biological activities. For example, MD simulations can be used to explore the syn and anti conformations of the nucleobase. medchemexpress.com

Computational Modeling can be used to predict the binding of 8-Br-GTP to protein targets and to understand the energetic basis of these interactions. These models can guide the design of new experiments and inhibitors. The insights gained from computational studies, when combined with experimental data from the other techniques described, provide a comprehensive understanding of the chemical and biological properties of 8-Bromoguanosine triphosphate.

Emerging Research Frontiers and Potential Applications

Development of Next-Generation 8-Substituted Guanosine (B1672433) Analogs for Enhanced Specificity

The bromine atom on 8-Br-GTP serves as a versatile chemical handle for synthesizing a new generation of 8-substituted guanosine analogs. This strategic position allows for the introduction of various functional groups through chemical reactions like the Suzuki-Miyaura coupling, which can attach different aryl groups. thieme-connect.com The goal is to create derivatives with enhanced specificity and affinity for their biological targets. For example, introducing small hydrophobic substituents at the C8 position has been shown to create potent inhibitors of the bacterial cell division protein FtsZ, while having an opposite, activating effect on mammalian tubulin. csic.esresearchgate.net This highlights the potential for designing highly selective inhibitors.

The synthesis of these next-generation analogs often begins with the modification of guanosine, followed by the subsequent addition of the 5'-triphosphate chain. csic.es Researchers have successfully created a variety of 8-substituted derivatives, including those with methyl, t-butyl, and morpholino groups, to probe the nucleotide-binding sites of proteins like FtsZ. csic.es The ability to attach different functional groups, such as arylboronic acids, directly to 8-bromoguanosine (B14676) triphosphate demonstrates the feasibility of creating a diverse library of analogs for targeted research applications. thieme-connect.com

Elucidation of Unexplored Biological Targets and Pathways Influenced by 8-Bromoguanosine Triphosphate

While 8-Br-GTP is known to interact with proteins like FtsZ, a key focus of current research is to identify its other biological targets and understand its broader impact on cellular pathways. medchemexpress.commedchemexpress.com As a GTP analog, it can be used to probe the vast number of cellular processes regulated by GTP-binding proteins (G proteins). These proteins are crucial for signal transduction, cell proliferation, and differentiation. medchemexpress.com

By using 8-Br-GTP and its derivatives as bait in proteomic screening approaches, researchers can identify previously unknown interacting proteins. For instance, studies on 8-substituted guanosine derivatives have revealed their potential to induce differentiation in leukemia cells, suggesting they influence pathways that can halt cancer cell proliferation. nih.gov The discovery of new binding partners for 8-Br-GTP could unveil novel regulatory mechanisms and present new therapeutic targets for a range of diseases.

Integration into High-Throughput Screening Platforms for Biochemical Discovery

This compound is a valuable tool for high-throughput screening (HTS) aimed at discovering new molecules that modulate GTP-binding proteins. Its ability to competitively bind to the nucleotide-binding site of enzymes makes it an effective component in screening assays. medchemexpress.com For example, a competitive assay using a fluorescent GTP analog, mant-GTP, has been developed to measure the binding affinity of inhibitors, including 8-Br-GTP, to the FtsZ nucleotide-binding site. csic.es

Such HTS platforms can rapidly screen large libraries of compounds. Molecules that successfully displace 8-Br-GTP from a target protein are identified as "hits" and potential leads for drug development. The defined inhibitory constant (Ki) of 8-Br-GTP for targets like FtsZ (31.8 μM) provides a benchmark for comparing the potency of newly discovered compounds. medchemexpress.commedchemexpress.com This integration into HTS is accelerating the discovery of novel inhibitors for important drug targets.

Contribution to Fundamental Understanding of Nucleotide Metabolism and Regulation

As a stable analog of GTP, 8-Br-GTP has been instrumental in clarifying the mechanisms of nucleotide metabolism and regulation. By comparing the effects of 8-Br-GTP with natural GTP, scientists can dissect the specific requirements of enzymes involved in nucleotide signaling.

A key aspect influenced by the C8-substitution is the conformation of the glycosidic bond, which is typically anti in natural nucleotides. Analogs like 8-Br-GTP tend to favor a syn-conformation. nih.gov Studies with tRNAHis guanylyltransferase (Thg1), an enzyme that adds GTP to tRNA, showed that 8-Br-GTP was not incorporated, indicating that the enzyme specifically recognizes the anti-conformation of GTP for its catalytic activity. nih.gov This demonstrates how 8-Br-GTP can be used to probe the precise structural requirements of enzyme active sites. Furthermore, its use has helped to reveal differences in the nucleotide-binding sites of homologous proteins like bacterial FtsZ and eukaryotic tubulin, contributing to our understanding of their distinct regulatory mechanisms. csic.es

Exploration in Novel Chemical Biology Tools and Probes

The chemical tractability of the 8-position makes 8-Br-GTP an excellent starting point for creating sophisticated chemical biology tools and probes. The bromine atom can be replaced not only with small functional groups but also with larger moieties like fluorescent dyes or photoaffinity labels. scispace.com

For example, the synthesis of 8-azidoguanosine triphosphate (8-N3GTP), a photoaffinity analog, was achieved starting from 8-bromoguanosine monophosphate (8-Br-GMP). pnas.org Such probes, upon irradiation with UV light, can form a covalent bond with their target protein, allowing for the permanent labeling and subsequent identification of the binding site or interacting partners. pnas.org Similarly, the creation of fluorescent analogs, such as those with styryl groups, provides tools for real-time visualization of nucleotide-protein interactions using fluorescence spectroscopy. scispace.com These novel probes are essential for studying the dynamics of GTP-dependent processes within the complex environment of a living cell.

Q & A

Basic Research Questions

Q. What synthetic routes are available for producing 8-bromoguanosine triphosphate (8-Br-GTP), and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves a two-step process:

Bromination : 8-Bromoguanosine is prepared via bromination of guanosine.

Phosphorylation : The Yoshikawa procedure optimizes phosphorylation of 8-bromoguanosine to generate 8-bromo-GMP. Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids in aqueous conditions yields 8-aryl-GTP analogs. Reaction parameters like pH (neutral to slightly basic), temperature (ambient to 60°C), and stoichiometric ratios of boronic acids critically influence yield and purity .

Q. How is 8-Br-GTP characterized to confirm structural integrity for enzymatic studies?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : To confirm bromine substitution at the C8 position and triphosphate linkage.

- HPLC and Mass Spectrometry : For purity assessment and molecular weight verification.

- Enzymatic Assays : Testing incorporation into polymerases or GTPase systems (e.g., FtsZ) to confirm bioactivity .

Advanced Research Questions

Q. What methodologies assess 8-Br-GTP’s inhibitory effects on bacterial cell division proteins like FtsZ?

- Methodological Answer :

- GTPase Activity Assays : Spectrophotometric measurement of inorganic phosphate release (via malachite green) quantifies GTP hydrolysis inhibition.

- Polymerization Inhibition : Light scattering or electron microscopy monitors FtsZ filament formation.

- Kinetic Analysis : Competitive inhibition is confirmed via Lineweaver-Burk plots (increased , unchanged ). Reported values (e.g., 31.8 mM for FtsZ) guide potency comparisons .

Q. How can researchers design experiments to evaluate 8-Br-GTP’s mutagenic potential in DNA replication?

- Methodological Answer :

- Polymerase Fidelity Assays : Use exonuclease-deficient polymerases (e.g., Klenow fragment) in in vitro replication of M13mp2 DNA. Compare error rates with proofreading-proficient variants (e.g., T4 polymerase).

- Mutant Sequencing : LacZα sequencing identifies misincorporation patterns (e.g., A→C transversions). Statistical analysis quantifies error frequencies relative to natural dGTP .

Q. How do researchers resolve contradictions in enzyme inhibition data when using 8-Br-GTP across experimental systems?

- Methodological Answer :

- Enzyme-Specific Profiling : Compare inhibition kinetics across homologs (e.g., bacterial vs. eukaryotic polymerases).

- Buffer Optimization : Control variables like Mg²⁺ concentration (critical for triphosphate binding) and substrate competition (e.g., GTP vs. 8-Br-GTP ratios).

- Pre-steady-state Kinetics : Resolve transient-state misincorporation events missed in steady-state assays .

Q. In nucleotide signaling studies, how is 8-Br-GTP utilized to probe kinase/phosphatase mechanisms?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled [γ-³²P]-GTP to measure 8-Br-GTP’s displacement efficacy in kinase binding pockets.

- Cyclic Nucleotide Analogs : Compare 8-Br-GTP’s stability against 8-bromo-cGMP/cAMP (resistant to phosphodiesterases) in pathways like calcium/calmodulin-dependent kinase II (CaMKII) activation .

Data Analysis and Experimental Design

Q. What statistical approaches validate 8-Br-GTP’s role in ATP/glutamate efflux studies (e.g., traumatic brain injury models)?

- Methodological Answer :

- Microdialysis Data Normalization : Correct ATP/glutamate levels for probe recovery efficiency (baseline vs. post-injury).

- ANOVA with Post-hoc Tests : Compare treatment groups (e.g., P2Y1 receptor blockade) to isolate 8-Br-GTP’s impact on extracellular nucleotide dynamics .

Q. How do researchers optimize Suzuki-Miyaura cross-coupling for diverse 8-aryl-GTP analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.